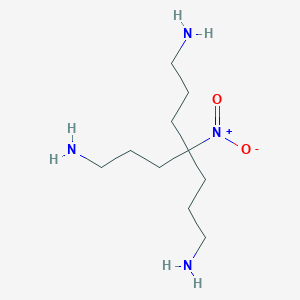
2-(Dimethylaminomethyl)-1-Cyclohexanon-Hydrochlorid
Übersicht
Beschreibung
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (DMAC-HCl) is an organic compound that is a derivative of cyclohexanone, an aromatic ketone that exists in both liquid and solid forms. DMAC-HCl is a versatile compound that has a variety of applications in scientific research. It is used in a wide range of laboratory experiments, such as the synthesis of various compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action. In
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Poly(2-(dimethylamino)ethylmethacrylat) (PDMAEMA) ist ein wasserlösliches Polymer mit einer positiven Ladung. Aufgrund dieser Eigenschaft können PDMAEMA und seine Copolymere elektrostatische Komplexe mit anionischen Biomakromolekülen wie DNA und RNA bilden. Forscher haben PDMAEMA für die Gentherapie eingesetzt . Zusätzlich interagiert PDMAEMA mit Schleimhautschichten, was es für okuläre Arzneimittelabgabesysteme geeignet macht .
Antikrebsanwendungen
PDMAEMA-basierte Nanogel wurden in der Antikrebstherapie untersucht. Zum Beispiel dienten vernetzte PDMAEMA-Nanogel, beladen mit Pilocarpinhydrochlorid, als okuläres Arzneimittelabgabesystem . Darüber hinaus wurden thermosensitive und vernetzte PDMAEMA-Nanogel als Wirkstoffträger für Doxorubicin untersucht .
Nanocarrier für die Quercetin-Abgabe
Forscher haben ein amphiphiles Blockcopolymer mit PDMAEMA-Seitenketten unter Verwendung effizienter Azid-Alkin-„Klick“-Chemie modifiziert. Das resultierende kationische amphiphile Copolymer selbstausgebaut in nano-große Mizellen. Diese Mizellen wurden mit Quercetin beladen, einem Antioxidationsmittel, entzündungshemmenden und Antikrebsmittel. Die mit Medikamenten beladenen Nanopartikel wurden weiter verwendet, um Micelleplexe mit DNA zu bilden, was das Potenzial für die gleichzeitige Co-Abgabe von DNA und Medikamenten aufzeigt .
Biomedizinische Nanomaterialien
PDMAEMA-gepfropfte amphiphile Blockcopolymere wurden als Arzneimittelabgabesysteme untersucht. Ihre Zusammensetzung, Funktionalität und Eigenschaften können für gezielte Therapien fein abgestimmt werden .
Stoffwechsel und zelluläre Aufnahme
Studien haben die Stoffwechselaktivität und die zelluläre Aufnahme von PDMAEMA-basierten Nanocarrier untersucht. Diese Untersuchungen tragen zum Verständnis ihres Verhaltens in biologischen Systemen bei .
Weitere Anwendungen
Die multifunktionalen Eigenschaften von PDMAEMA machen es zu einem vielseitigen Material. Während die oben genannten Bereiche im Vordergrund stehen, erforschen Forscher weiterhin neuartige Anwendungen, darunter Wirkstofffreisetzung, Gewebezüchtung und Diagnostik .
Zusammenfassend lässt sich sagen, dass 2-(Dimethylaminomethyl)-1-Cyclohexanon-Hydrochlorid mit seiner PDMAEMA-Komponente in verschiedenen biomedizinischen und Arzneimittelabgabekontexten vielversprechend ist. Forscher entdecken aktiv neue Anwendungen, was es zu einem spannenden Forschungsbereich macht . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie sich gerne melden!
Wirkmechanismus
Target of Action
It is structurally similar to tramadol, a well-known analgesic . Tramadol primarily targets µ-opioid receptors and inhibits the reuptake of norepinephrine and serotonin
Mode of Action
Tramadol and its O-demethylated metabolite M1 bind to µ-opioid receptors, with M1 having a higher affinity . Additionally, Tramadol inhibits the reuptake of norepinephrine and serotonin . This dual mechanism contributes to its analgesic effect .
Biochemical Pathways
It might also affect the norepinephrine and serotonin pathways due to its potential inhibitory effect on their reuptake .
Pharmacokinetics
Tramadol, a structurally similar compound, is known to have a time to maximum plasma concentration (tmax) of about 1 hour, and a half-life (t1/2) of about 6 hours . The analgesic activity of Tramadol is due to both the parent drug and the M1 metabolite
Result of Action
Based on its structural similarity to tramadol, it might produce analgesia (pain relief) as a result of its action . Tramadol is known to produce a constellation of symptoms (including dizziness, somnolence, nausea, constipation, sweating, and pruritus) similar to that of other opioids .
Action Environment
Factors such as ph might influence its action due to its basic nature
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been used in the production of polymers with a wide range of applications . These polymers can respond to pH, temperature, and other conditions .
Cellular Effects
Similar compounds, such as PDMAEMA, have been used to create polymersomes, which are vesicles formed by the self-assembly of block copolymers in aqueous solutions . These polymersomes have been studied for their potential use in drug delivery systems or as nanoreactors .
Molecular Mechanism
Similar compounds, such as PDMAEMA, have been used to create polymers that can respond to changes in pH and temperature . These properties suggest that 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride may also have the ability to interact with biomolecules in a pH- and temperature-dependent manner.
Temporal Effects in Laboratory Settings
Similar compounds, such as PDMAEMA, have been used to create polymers that can respond to changes in pH and temperature . This suggests that the effects of 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride may also change over time in response to changes in environmental conditions.
Metabolic Pathways
Similar compounds, such as PDMAEMA, have been used to create polymers that can respond to changes in pH and temperature . This suggests that 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride may also be involved in pH- and temperature-dependent metabolic pathways.
Eigenschaften
IUPAC Name |
2-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHTSWMNNSUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
42036-65-7 | |
| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Dimethylamino)methyl)cyclohexanone hydrochloride, (2RS)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42036-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl((2-oxocyclohexyl)methyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanone, 2-[(dimethylamino)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UU6LE6AUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)



![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)








![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)